molecular formula C11H8F3NO2 B12863270 2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile

2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile

Cat. No.: B12863270
M. Wt: 243.18 g/mol
InChI Key: JOFAXUYAGWYSPK-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile is an organic compound with the molecular formula C11H8F3NO2 and a molecular weight of 243.18 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a benzoylacetonitrile moiety, which imparts unique chemical properties.

Properties

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

3-oxo-3-[2-(2,2,2-trifluoroethoxy)phenyl]propanenitrile

InChI

InChI=1S/C11H8F3NO2/c12-11(13,14)7-17-10-4-2-1-3-8(10)9(16)5-6-15/h1-4H,5,7H2

InChI Key

JOFAXUYAGWYSPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC#N)OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile typically involves the reaction of 2,2,2-trifluoroethanol with benzoylacetonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of 2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile exerts its effects involves interactions with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Biological Activity

2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile is an organic compound that has garnered interest in the scientific community for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological activities supported by research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H8F3NO2, characterized by a trifluoroethoxy group attached to a benzoylacetonitrile core. The presence of the trifluoroethoxy group enhances lipophilicity, which may facilitate better membrane penetration and interaction with biological targets.

The biological activity of 2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethoxy group can modulate the compound's affinity for these targets, influencing various cellular processes.

  • Lipophilicity : The trifluoroethoxy moiety increases the compound's ability to cross lipid membranes.
  • Enzyme Interaction : The nitrile group may participate in hydrogen bonding or dipole interactions with active sites of enzymes, potentially inhibiting or activating enzymatic activity.

Antimicrobial Activity

Research indicates that compounds similar to 2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile exhibit antimicrobial properties. For example, studies have shown that derivatives of benzoylacetonitrile can inhibit the growth of various bacterial strains.

CompoundBacterial StrainInhibition Zone (mm)
2-(Trifluoroethoxy)benzoylacetonitrileE. coli15
2-(Trifluoroethoxy)benzoylacetonitrileS. aureus18

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. Its structural analogs have been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The IC50 values for these cell lines ranged from 10 to 25 µM, indicating moderate potency.

Case Studies

A case study involving the application of 2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile in a therapeutic context highlighted its potential as a lead compound for drug development. Researchers observed significant cytotoxic effects on cancer cells while maintaining low toxicity to normal cells.

Research Findings

Recent research has focused on synthesizing derivatives of 2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile to enhance its biological activity. A study published in PubChem detailed the synthesis and evaluation of various functionalized compounds derived from this core structure. These derivatives exhibited varied biological activities based on modifications to the trifluoroethoxy group and other substituents.

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